molecular formula C9H5F6NO B14843625 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone

1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone

Cat. No.: B14843625
M. Wt: 257.13 g/mol
InChI Key: AXACKIUJRQRXHQ-UHFFFAOYSA-N
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Description

1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an ethanone group at the 4-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® as a fluorinating agent to introduce the trifluoromethyl groups . The reaction conditions often include the use of solvents like sulfolane and reagents such as potassium fluoride (KF) to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone
  • 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

Comparison: 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer or different substituents . This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

Molecular Formula

C9H5F6NO

Molecular Weight

257.13 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C9H5F6NO/c1-4(17)5-2-6(8(10,11)12)16-7(3-5)9(13,14)15/h2-3H,1H3

InChI Key

AXACKIUJRQRXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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